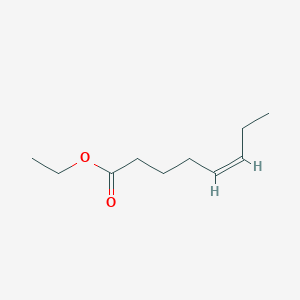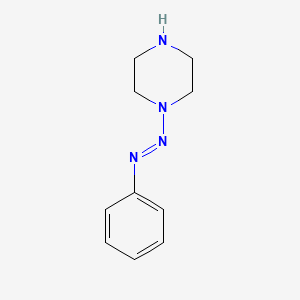
Piperazine,1-(phenylazo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine,1-(phenylazo)-(9CI): is a chemical compound that belongs to the class of piperazine derivatives Piperazine itself is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-(phenylazo)-(9CI) typically involves the reaction of piperazine with a diazonium salt derived from aniline. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with piperazine under controlled conditions to form Piperazine,1-(phenylazo)-(9CI).
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and prevent its decomposition. The pH of the reaction mixture is also carefully controlled to ensure optimal coupling efficiency.
Industrial Production Methods
Industrial production of Piperazine,1-(phenylazo)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine,1-(phenylazo)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or catalytic hydrogenation, leading to the formation of the corresponding amine.
Substitution: The phenylazo group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium dithionite, catalytic hydrogenation; basic or neutral conditions.
Substitution: Nucleophiles such as amines, thiols; varying conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
Piperazine,1-(phenylazo)-(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperazine,1-(phenylazo)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The phenylazo group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpiperazine: A related compound with similar structural features but without the azo group.
N-Phenylpiperazine: Another derivative with a phenyl group attached to the nitrogen atom of the piperazine ring.
Uniqueness
Piperazine,1-(phenylazo)-(9CI) is unique due to the presence of the phenylazo group, which imparts distinct chemical reactivity and potential applications. The azo group allows for specific redox reactions and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
phenyl(piperazin-1-yl)diazene |
InChI |
InChI=1S/C10H14N4/c1-2-4-10(5-3-1)12-13-14-8-6-11-7-9-14/h1-5,11H,6-9H2 |
Clé InChI |
WOFAPPKBZWDMRX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


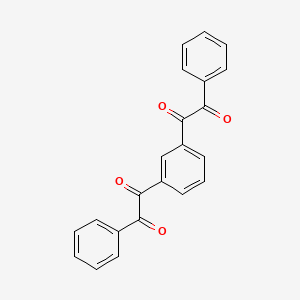
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
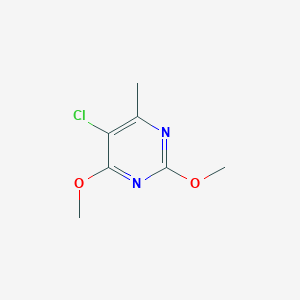

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
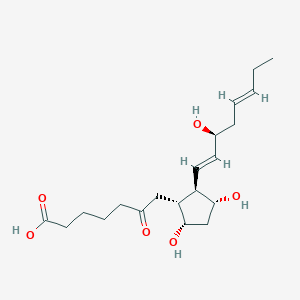
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
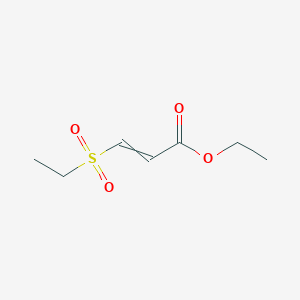
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
